REACTION_CXSMILES
|
[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=O)=[CH:8][CH:7]=1)(=[O:5])=[O:4].[N:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[C:27]1[N:28]=[C:29]([NH2:32])[S:30][CH:31]=1>>[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([NH:32][C:29]2[S:30][CH:31]=[C:27]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][N:21]=3)[N:28]=2)=[O:12])=[CH:13][CH:14]=1)(=[O:4])=[O:5]
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Name
|
|
Quantity
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100 mg
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1N=C(SC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The residue was purified
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Type
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WASH
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Details
|
eluting with 50-100% EtOAc in hexanes
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Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C(=O)NC=2SC=C(N2)C2=NC=CC=C2)C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |